N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide
Description
N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a hydroxypiperidinyl group
Properties
IUPAC Name |
N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-13-3-1-2-12(10-13)15-11-16(15)20-17(23)4-5-18(24)21-8-6-14(22)7-9-21/h1-3,10,14-16,22H,4-9,11H2,(H,20,23)/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKVRPCMPBPIT-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC(=O)NC2CC2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CCC(=O)N[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropyl ring, the introduction of the chlorophenyl group, and the coupling with the hydroxypiperidinyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules and piperidinyl derivatives. Examples include:
- N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-methoxypiperidin-1-yl)-4-oxobutanamide
- N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-aminopiperidin-1-yl)-4-oxobutanamide
Uniqueness
N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
